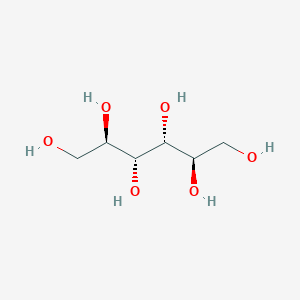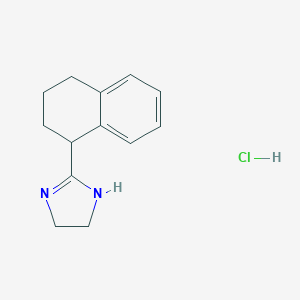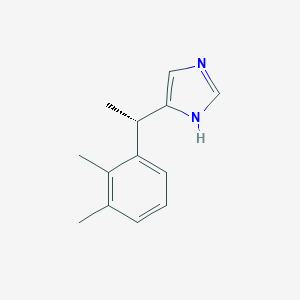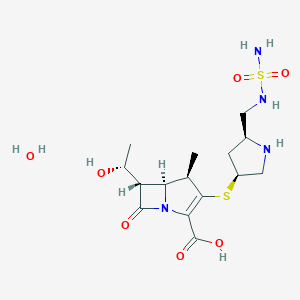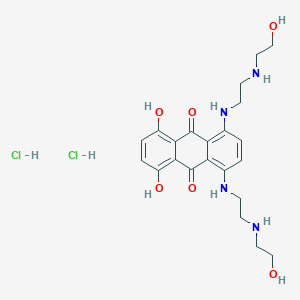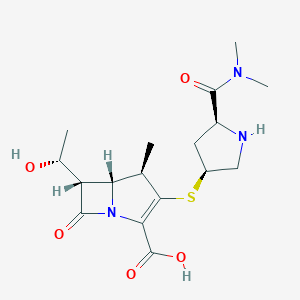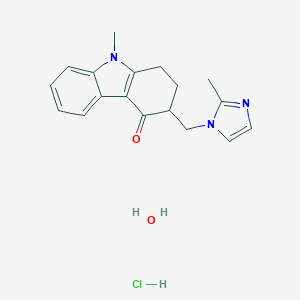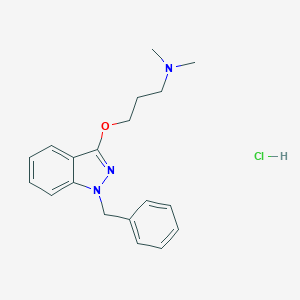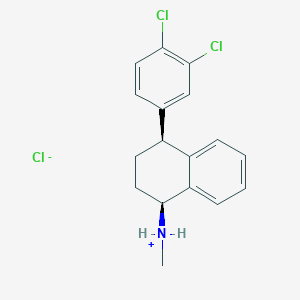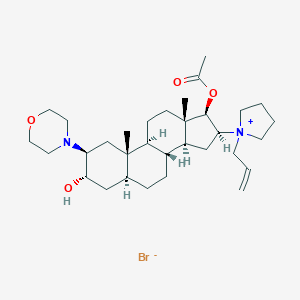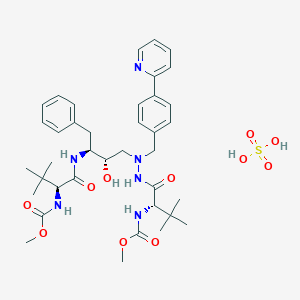
アタザナビル硫酸塩
概要
説明
アタザナビル硫酸塩は、主にHIV/エイズの治療に使用される抗レトロウイルス薬です。アタザナビル硫酸塩は、1日1回の投与が可能で、他のプロテアーゼ阻害剤と比較して患者の脂質プロファイルへの影響が小さいことで知られています .
2. 製法
合成経路と反応条件: アタザナビル硫酸塩の合成は、コア構造の調製から始まり、さまざまな官能基を付加することで複数段階で行われます。重要なステップには以下が含まれます。
- アザペプチドコアの形成。
- ヒドロキシエチルアミン部分の導入。
- 適切な側鎖との結合で最終生成物を形成する .
工業生産方法: 工業設定では、アタザナビル硫酸塩の生産は大規模合成のために最適化されています。これには以下が含まれます。
- 高純度の試薬と溶媒の使用。
- 高収率と純度を確保するための堅牢な反応条件の実施。
- 再結晶やクロマトグラフィーなどの高度な精製技術の利用 .
科学的研究の応用
Atazanavir sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein processing.
作用機序
アタザナビル硫酸塩は、HIV-1プロテアーゼ酵素を選択的に阻害することによって効果を発揮します。この酵素は、ウイルス成熟に必要なウイルスGagおよびGag-Polポリタンパク質を機能的なタンパク質に切断する役割を担っています。アタザナビル硫酸塩は、プロテアーゼの活性部位に結合することで、この切断を阻止し、未熟な非感染性ウイルス粒子の生成につながります .
生化学分析
Biochemical Properties
Atazanavir sulfate interacts with several enzymes and proteins in its role as a protease inhibitor. It has activity against HIV-1 Group M subtype viruses A, B, C, D, AE, AG, F, G, and J isolates in cell culture . Atazanavir sulfate has variable activity against HIV-2 isolates .
Cellular Effects
Atazanavir sulfate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the HIV protease, which is crucial for the maturation of the virus . This blockage prevents the virus from becoming infectious, thereby reducing the viral load within the body .
Molecular Mechanism
Atazanavir sulfate exerts its effects at the molecular level by binding to the active site of the HIV protease and preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . If the HIV protease enzyme does not work, the virus is not infectious, and no mature virions are made .
Temporal Effects in Laboratory Settings
The effects of Atazanavir sulfate over time in laboratory settings are significant. It exhibits superior performance in 0.025 N HCl and pH 6.8 over pure drug . Ex vivo permeation and in vivo pharmacokinetic study of Atazanavir sulfate corroborated enhanced permeation and improved drug absorption via lymphatic transport in Wistar rats .
Dosage Effects in Animal Models
In animal models, the effects of Atazanavir sulfate vary with different dosages. For instance, in a study involving rats, it was found that Atazanavir sulfate showed a 4.5 fold higher uptake through formulation than non-peyer’s patch region and high accumulation in spleen and brain .
Metabolic Pathways
Atazanavir sulfate is extensively metabolized in humans. The major biotransformation pathways of Atazanavir sulfate in humans consisted of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir sulfate or its metabolites consisted of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
Drug transporters such as P-glycoprotein and organic anion transporting polypeptide (OATP) family regulate intestinal permeability of Atazanavir sulfate and may contribute to its poor oral bioavailability . P-glycoprotein inhibition also resulted in an increase in Atazanavir sulfate absorption in situ .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of atazanavir sulfate involves multiple steps, starting from the preparation of the core structure followed by the addition of various functional groups. The key steps include:
- Formation of the azapeptide core.
- Introduction of the hydroxyethylamine moiety.
- Coupling with the appropriate side chains to form the final product .
Industrial Production Methods: In industrial settings, the production of atazanavir sulfate is optimized for large-scale synthesis. This involves:
- Use of high-purity reagents and solvents.
- Implementation of robust reaction conditions to ensure high yield and purity.
- Utilization of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
反応の種類: アタザナビル硫酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 酸化条件にさらされると、分解生成物の形成につながる可能性があります。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、酸素、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化剤、求核剤.
形成される主要な生成物:
- 酸化生成物は、アタザナビル硫酸塩のさまざまな酸化誘導体を含みます。
- 還元生成物は通常あまり一般的ではなく、分子の還元形を含みます。
- 置換反応は、修飾されたアタザナビル誘導体の形成につながる可能性があります .
4. 科学研究への応用
アタザナビル硫酸塩は、以下を含む科学研究において幅広い用途があります。
化学: プロテアーゼ阻害と酵素動力学を研究するためのモデル化合物として使用されます。
生物学: ウイルス複製とタンパク質処理への影響が調査されています。
医学: 主にHIV/エイズの治療に使用され、SARS-CoV-2などの他のウイルス感染症に対する潜在的な使用に関する研究が進行中です.
類似化合物との比較
アタザナビル硫酸塩は、以下のような他のプロテアーゼ阻害剤と比較されます。
ロピナビル: 機能は似ていますが、1日複数回の投与が必要で、脂質プロファイルへの影響が大きいです。
リトナビル: 他のプロテアーゼ阻害剤の有効性を高めるために、しばしば併用されますが、副作用がより顕著です。
独自性: アタザナビル硫酸塩は、1日1回の投与スケジュールと脂質プロファイルへの比較的軽微な影響により、多くの患者にとって好ましい選択肢となっています .
類似化合物のリスト:
- ロピナビル
- リトナビル
- ダルナビル
- サキナビル
- インジナビル
特性
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGVVGOPRWTKI-QVFAWCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017206 | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229975-97-7 | |
| Record name | Atazanavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atazanavir sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATAZANAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


